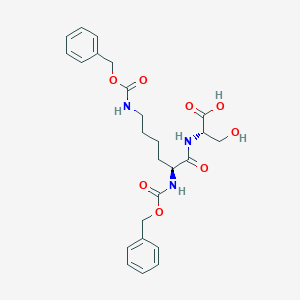

Z-Lys(Z)-Ser-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTZMIJUPBOPKG-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural & Synthetic Analysis of Z-Lys(Z)-Ser-OH

[1][2]

Executive Summary

Z-Lys(Z)-Ser-OH (CAS: 106326-29-8) is a highly specialized protected dipeptide intermediate used in the synthesis of complex bioactive peptides and peptidomimetics.[1][2] Chemically defined as N

Its structural integrity is vital for researchers developing protease substrates (specifically for trypsin-like serine proteases and cathepsins) and for the assembly of lysine-serine rich motifs found in various signaling proteins.[1] This guide details its chemical architecture, physicochemical properties, and a validated solution-phase synthetic route.[1]

Molecular Architecture

The molecule consists of an L-lysine residue coupled to an L-serine residue.[1] The "Z" designation refers to the benzyloxycarbonyl protecting group, which shields the amine functions from unwanted side reactions during peptide elongation.[1]

Structural Connectivity[2]

-

Lysine Side Chain (

): Protected by Benzyloxycarbonyl (Z).[1][3] -

Peptide Bond: Formed between the

-carboxyl of Lysine and the -

C-terminus: Free carboxylic acid (-COOH) on the Serine residue.[1]

-

Serine Side Chain: Free hydroxyl (-OH), conferring hydrophilicity to the C-terminal region despite the hydrophobic Z-groups.[1]

Visualization

The following diagram illustrates the chemical connectivity and the specific protection pattern.

Figure 1: Structural connectivity of Z-Lys(Z)-Ser-OH showing orthogonal protection.[1]

Physicochemical Profile

The dual Z-protection makes the lysine portion significant hydrophobic, while the serine hydroxyl provides a polar handle.[1] This amphiphilic nature dictates its solubility profile.[1]

| Property | Data |

| IUPAC Name | N2,N6-bis(phenylmethoxycarbonyl)-L-lysyl-L-serine |

| CAS Number | 106326-29-8 |

| Molecular Formula | C |

| Molecular Weight | 501.53 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in Water |

| Purity Standard | |

| Storage | -20°C (Desiccated) |

Synthetic Methodology (Solution Phase)

While solid-phase peptide synthesis (SPPS) is common for longer chains, Solution Phase Synthesis is preferred for this dipeptide to ensure precise control over the C-terminal deprotection and to avoid racemization of the sensitive serine residue.[1]

Retrosynthetic Analysis

The synthesis relies on the coupling of Z-Lys(Z)-OH (activated ester) with a C-protected serine derivative (H-Ser-OtBu or H-Ser-OMe ), followed by selective removal of the C-terminal protection.[1]

Step-by-Step Protocol

Step 1: Activation of Z-Lys(Z)-OH [1]

-

Reagents: Z-Lys(Z)-OH (1.0 eq), N-Hydroxysuccinimide (HOSu, 1.1 eq), DCC (1.1 eq).

-

Solvent: THF or DMF (anhydrous).[1]

-

Procedure: Dissolve Z-Lys(Z)-OH in THF at 0°C. Add HOSu followed by DCC. Stir for 1 hour at 0°C and 4 hours at room temperature. Filter off the DCU byproduct.[1]

-

Outcome: Formation of Z-Lys(Z)-OSu (Active Ester).[1]

Step 2: Coupling with Serine

-

Reagents: H-Ser-OtBu (Serine tert-butyl ester, 1.1 eq), Triethylamine (TEA, 2.0 eq).[1]

-

Procedure: Add H-Ser-OtBu and TEA to the filtrate from Step 1. Stir for 12-18 hours at room temperature.

-

Workup: Evaporate solvent. Redissolve in Ethyl Acetate.[1] Wash with 5% Citric Acid, 5% NaHCO

, and Brine.[1] Dry over MgSO -

Outcome: Intermediate Z-Lys(Z)-Ser-OtBu .

Step 3: Selective Deprotection (Acidolysis) [1]

-

Rationale: The tert-butyl group (OtBu) is acid-labile, while the Z-group is stable to mild acid (requires strong acid like HBr or hydrogenation to remove).[1]

-

Reagents: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).[1]

-

Procedure: Treat the intermediate with TFA/DCM for 1-2 hours at room temperature.

-

Purification: Evaporate TFA. Precipitate the product using cold Diethyl Ether.

-

Outcome: Z-Lys(Z)-Ser-OH (Target Molecule).[1]

Synthetic Workflow Diagram

Figure 2: Canonical solution-phase synthesis route using orthogonal protection strategy.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d

-

Key Signals:

- 7.35 ppm: Multiplet (10H) corresponding to the aromatic protons of the two Z-groups.[1]

-

5.01 ppm: Singlet (4H) corresponding to the benzylic -CH

-

4.2-4.5 ppm: Multiplets (2H) for the

-

3.6 ppm: Multiplet (2H) for the Serine

Mass Spectrometry (ESI-MS)

Applications in Drug Development[1][2]

Protease Substrate Profiling

Z-Lys(Z)-Ser-OH serves as a critical reference standard in the study of Cathepsin B and other trypsin-like serine proteases.[1] While Z-Lys-SBzl is a common active substrate, the Z-Lys(Z) variant acts as a structural probe to determine the necessity of the

Peptide Fragment Condensation

In the convergent synthesis of large pharmaceutical peptides (e.g., LHRH agonists or antimicrobial peptides), this dipeptide is used as a pre-formed "building block."[1] Using a pre-synthesized dipeptide reduces the risk of "difficult sequence" aggregation that can occur during stepwise solid-phase synthesis.[1]

Impurity Standard

During the synthesis of Lys-Ser containing drugs, incomplete deprotection of the Z-group can lead to lipophilic impurities.[1] Z-Lys(Z)-Ser-OH is used as a HPLC reference standard to quantify these specific impurities in quality control (QC) workflows.[1]

References

-

Bajkowski, A. S., & Frankfater, A. (1983).[1] The pH dependency of bovine spleen cathepsin B-catalyzed transfer of N alpha-benzyloxycarbonyl-L-lysine. Journal of Biological Chemistry. Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary for Z-Lys(Z)-OH. National Library of Medicine.[1] Retrieved from [Link][1]

An In-depth Technical Guide to Z-Lys(Z)-Ser-OH: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Z-Lys(Z)-Ser-OH, a key building block in synthetic peptide chemistry. The document details its molecular properties, including its precise molecular weight and chemical formula. A thorough exploration of the strategic importance of the dual benzyloxycarbonyl (Z) protecting groups on the lysine residue is presented, elucidating the rationale behind their use in complex peptide synthesis. This guide furnishes a detailed, step-by-step protocol for the solution-phase synthesis of Z-Lys(Z)-Ser-OH, including reagent selection, reaction condition optimization, and purification strategies. Furthermore, it outlines the analytical techniques for the characterization of the final product, ensuring its purity and structural integrity. This whitepaper serves as an essential resource for researchers and professionals engaged in peptide synthesis and drug development, offering both foundational knowledge and practical insights into the utilization of Z-Lys(Z)-Ser-OH.

Introduction

In the realm of peptide synthesis, the precise assembly of amino acid sequences is paramount to achieving the desired biological activity and therapeutic efficacy of the final molecule. The synthesis of complex peptides often necessitates the use of protecting groups to prevent unwanted side reactions at reactive functional groups. The dipeptide, Nα,Nε-bis(benzyloxycarbonyl)-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH), represents a critical intermediate in the construction of larger peptide chains. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide chemistry, provides robust protection for the α-amino and ε-amino groups of lysine, preventing their interference in peptide bond formation. This guide will delve into the fundamental properties, synthesis, and characterization of this important dipeptide.

Core Molecular Properties

A foundational understanding of the physicochemical properties of Z-Lys(Z)-Ser-OH is essential for its effective application in peptide synthesis.

Molecular Formula and Weight

The chemical structure of Z-Lys(Z)-Ser-OH is comprised of a lysine residue, where both the alpha and epsilon amino groups are protected by benzyloxycarbonyl groups, linked via a peptide bond to a serine residue with a free carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C25H31N3O8 | [1] |

| Molecular Weight | 501.53 g/mol | [1] |

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z) protecting group is a cornerstone of solution-phase peptide synthesis. Its selection for the protection of both amino groups of lysine in Z-Lys(Z)-Ser-OH is a strategic choice rooted in its unique chemical properties.

-

Stability: The Z group is stable under a wide range of reaction conditions used for peptide coupling, including those involving carbodiimides and active esters. This stability prevents premature deprotection and the formation of undesired byproducts.

-

Orthogonality: While robust, the Z group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C). This orthogonality allows for the deprotection of the Z groups without affecting other protecting groups that may be present on the peptide chain, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups on other residues.

-

Prevention of Racemization: The urethane-type linkage of the Z group to the amino acid nitrogen helps to suppress racemization at the chiral center during the activation of the carboxyl group for peptide bond formation.

The dual Z protection on the lysine residue ensures that both the α-amino group, which participates in the peptide backbone, and the ε-amino group of the side chain are rendered unreactive during the coupling of the subsequent amino acid. This is crucial for maintaining the integrity of the peptide sequence.

Synthesis of Z-Lys(Z)-Ser-OH

The synthesis of Z-Lys(Z)-Ser-OH is typically achieved through a solution-phase peptide coupling reaction between Z-Lys(Z)-OH and a C-terminally protected serine derivative, followed by the deprotection of the serine's carboxyl group.

Synthetic Workflow

The overall synthetic strategy involves three key stages: preparation of protected amino acid precursors, peptide coupling, and final deprotection of the C-terminus.

Caption: Synthetic workflow for Z-Lys(Z)-Ser-OH.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of Z-Lys(Z)-Ser-OH.

Materials:

-

Nα,Nε-bis(benzyloxycarbonyl)-L-lysine (Z-Lys(Z)-OH)

-

L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of L-Serine Methyl Ester Free Base:

-

Dissolve L-Serine methyl ester hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).

-

Extract the aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of L-serine methyl ester.

-

-

Peptide Coupling:

-

Dissolve Z-Lys(Z)-OH and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve L-serine methyl ester (1.0 equivalent) in anhydrous DCM.

-

Add the L-serine methyl ester solution to the Z-Lys(Z)-OH solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the reaction mixture.

-

Add N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

-

Work-up and Purification of the Protected Dipeptide Ester:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected dipeptide ester, Z-Lys(Z)-Ser-OMe.

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified Z-Lys(Z)-Ser-OMe in a mixture of methanol and water.

-

Add a 1 M solution of sodium hydroxide (NaOH) (1.1 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the solution to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, Z-Lys(Z)-Ser-OH.

-

Characterization

Thorough characterization of the synthesized Z-Lys(Z)-Ser-OH is imperative to confirm its identity, purity, and structural integrity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of the two benzyloxycarbonyl groups, the amide protons, the α-protons of both lysine and serine, and the methylene protons of the lysine side chain and the serine β-carbon.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the peptide bond and the protecting groups, the aromatic carbons, and the aliphatic carbons of the lysine and serine residues.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of the synthesized dipeptide. The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of Z-Lys(Z)-Ser-OH.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an essential technique to assess the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.

Applications in Drug Development and Research

Z-Lys(Z)-Ser-OH serves as a valuable building block in the synthesis of a wide array of peptides with therapeutic potential. The presence of the serine residue introduces a hydroxyl group, which can be a site for post-translational modifications such as glycosylation or phosphorylation, crucial for the biological function of many proteins. The lysine residue, with its protected side-chain amino group, allows for the introduction of a positive charge upon deprotection, which is often important for receptor binding and other biological interactions.

Conclusion

This technical guide has provided a detailed examination of the dipeptide Z-Lys(Z)-Ser-OH, from its fundamental molecular properties to its synthesis and characterization. The strategic use of the benzyloxycarbonyl protecting groups on the lysine residue is critical for the successful and controlled synthesis of more complex peptides. The detailed experimental protocol and characterization methods outlined herein offer a practical resource for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding and application of these principles will facilitate the efficient and reliable synthesis of peptide-based therapeutics and research tools.

References

Sources

Advanced Characterization and Engineering of Z-Protected Dipeptides: From Synthesis to Supramolecular Assembly

Executive Summary & Core Directive

The Z-Group Paradigm Shift: In classical peptide synthesis, the Benzyloxycarbonyl (Z or Cbz) group is merely a transient protecting group for amines, cleaved to reveal the active peptide. However, in modern materials science, the Z-group has transcended this role. It is now engineered as a structural pharmacophore —a hydrophobic aromatic cap that drives

This guide addresses the dual nature of Z-protected dipeptides: as robust synthetic intermediates and as functional supramolecular building blocks.

Physicochemical Profile: The Structural Drivers

The utility of Z-protected dipeptides is governed by the balance between the hydrophobic Z-cap/side-chains and the hydrogen-bonding capacity of the amide backbone.

Solubility and Stability Matrix

The Z-group (carbamate) imparts significant hydrophobicity. Unlike free peptides, Z-dipeptides exhibit an amphiphilic profile that is tunable via solvent composition.

| Parameter | Property Description | Causality / Mechanism |

| Solubility (Organic) | High (DMSO, HFIP, DMF, MeOH) | The aromatic Z-group and hydrophobic side chains (Phe, Leu) interact favorably with polar aprotic solvents. |

| Solubility (Aqueous) | Very Low (< 1 mg/mL typically) | Hydrophobic Collapse: The Z-group drives aggregation in water, often leading to precipitation or controlled hydrogelation. |

| Chemical Stability | High (pH 1–12) | The carbamate linkage is resistant to base (unlike Fmoc) and mild acid (unlike Boc). |

| Thermal Stability | High ( | Stabilized by extensive intermolecular H-bonding networks and aromatic stacking. |

| Chirality | Enantiomerically Pure (L-L or D-D) | Heterochiral mixtures (e.g., L-Phe-D-Phe) often disrupt the stacking required for gelation, altering solubility. |

The Self-Assembly Mechanism (Z-Phe-Phe Case Study)

The most studied variant, Z-L-Phe-L-Phe-OH (Z-FF), forms rigid hydrogels.

-

Driver 1 (

- -

Driver 2 (Hydrogen Bonding): The carbamate and amide backbone form directional H-bonds.

-

Result: Formation of hollow nanotubes (approx. 10–100 nm diameter) that entangle to trap water.

Technical Workflow 1: Synthesis of Z-Protected Dipeptides

Protocol: Solution-Phase Synthesis via Mixed Anhydride Method. Target: Z-Phe-Phe-OH (Precursor for hydrogels).

Phase A: Activation and Coupling

-

Rationale: Solution phase is preferred for dipeptides to avoid resin-cleavage side reactions and allow easy scale-up.

Reagents:

-

Z-L-Phe-OH (Carboxyl component)

-

H-L-Phe-OMe (Amine component, methyl ester protected)

-

Isobutyl chloroformate (IBCF) (Activator)

-

N-Methylmorpholine (NMM) (Base)

-

THF (Solvent, anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve Z-L-Phe-OH (10 mmol) in dry THF (50 mL). Cool to -15°C (Ice/Salt bath). Add NMM (10 mmol).

-

Critical Control: Temperature must remain <-10°C to prevent racemization.

-

-

Mixed Anhydride Formation: Add IBCF (10 mmol) dropwise. Stir for 10 min.

-

Visual Check: A white precipitate (NMM·HCl) will form.

-

-

Coupling: Add H-L-Phe-OMe•HCl (10 mmol) and NMM (10 mmol) in pre-cooled DMF/THF. Stir at -15°C for 1 h, then allow to warm to RT overnight.

-

Work-up: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1M citric acid (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine. Dry over MgSO4.

-

Hydrolysis (Optional for Hydrogels): To obtain the free acid (Z-Phe-Phe-OH), treat the ester with LiOH (2 eq) in THF/H2O (1:1) for 2 h. Acidify to pH 2 to precipitate the product.

Phase B: Deprotection (If required for free dipeptides)

-

Method: Catalytic Hydrogenation (Orthogonal to Fmoc/Boc).

-

Protocol: Dissolve Z-peptide in MeOH. Add 10% Pd/C catalyst (10 wt%). Stir under

balloon for 2-4 hours. Filter through Celite. -

Validation: Disappearance of aromatic signals in NMR; shift in HPLC retention time.

Technical Workflow 2: Supramolecular Hydrogelation

Protocol: Solvent-Switch Method. Objective: Create a self-supporting hydrogel for drug delivery.

Step-by-Step Protocol:

-

Stock Preparation: Dissolve Z-Phe-Phe-OH in DMSO at high concentration (e.g., 100 mg/mL).

-

Note: The solution must be perfectly clear.

-

-

Triggering Assembly: Rapidly dilute the DMSO stock into distilled water (or PBS) to a final concentration of 0.5 wt% to 2.0 wt%.

-

Typical Ratio: 20 µL Stock + 980 µL Water.

-

-

Aging: Leave undisturbed at room temperature for 15–30 minutes.

-

Validation:Inversion Test. Invert the vial; if the material does not flow, a hydrogel has formed.

-

-

Rheology (QC): Perform a strain sweep. The Storage Modulus (

) should be significantly higher than the Loss Modulus (

Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the self-assembly logic.

Diagram 1: Synthesis and Assembly Logic

Caption: Workflow transforming raw Z-amino acids into functional hydrogel biomaterials via chemical synthesis and physical assembly.

Diagram 2: Molecular Interactions Driving Assembly

Caption: The interplay of aromatic stacking (Z-group/Side chains) and hydrogen bonding that drives the transition from monomer to hydrogel.

Applications in Drug Development

The Z-protected dipeptide hydrogels serve as "smart" reservoirs for therapeutics.

-

Sustained Release: Hydrophobic drugs (e.g., Curcumin, Doxorubicin) can be co-assembled within the hydrophobic domains of the Z-FF nanotubes. Release is controlled by the degradation rate of the gel (proteolysis).

-

Injectable Scaffolds: The shear-thinning property of these gels allows them to be injected via syringe, solidifying instantly at the target site (e.g., for localized chemotherapy).

-

Enzymatic Logic Gates: Z-dipeptides can be designed to assemble/disassemble only in the presence of specific enzymes (e.g., Phosphatases), creating responsive delivery systems.

References

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Link

-

Smith, A.M., Williams, R.J., Tang, C., Coppo, P., Collins, R.F., Turner, M.L., Saiani, A. & Ulijn, R.V. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets. Advanced Materials. Link

-

Raeburn, J., Zamith Cardoso, A. & Adams, D.J. (2013).[1] The importance of the self-assembly process to control mechanical properties of low molecular weight hydrogels. Chemical Society Reviews. Link

-

Mahler, A., Reches, M., Rechter, M., Cohen, S. & Gazit, E. (2006). Rigid, self-assembled plastic materials using a simple dipeptide motif. Advanced Materials. Link

-

Isidoro, C., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Bioengineering and Biotechnology. Link

Sources

Z-Lys(Z)-Ser-OH CAS number and supplier

Executive Summary

Z-Lys(Z)-Ser-OH (CAS: 106326-29-8 ) is a specialized protected dipeptide intermediate used primarily in the solution-phase synthesis of biologically active peptides. Structurally, it consists of a Lysine-Serine backbone where both the

This guide details the physicochemical properties, synthesis logic, and handling protocols for Z-Lys(Z)-Ser-OH, serving as a reference for its application in medicinal chemistry and peptide drug development.

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identification

| Parameter | Data |

| Chemical Name | N |

| CAS Number | 106326-29-8 |

| Molecular Formula | |

| Molecular Weight | 501.53 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | L-Lysine, L-Serine (unless specified otherwise) |

Structural Architecture

The compound features a hydrophobic "head" (Bis-Z-Lysine) and a polar "tail" (Serine-OH).[1] The orthogonal protection strategy (Z-groups) is acid-stable but sensitive to hydrogenolysis (

Part 2: Synthesis & Manufacturing Logic

Synthetic Route (Solution Phase)

The synthesis of Z-Lys(Z)-Ser-OH typically follows a convergent solution-phase strategy to ensure optical purity and high yield. The critical step is the coupling of the activated Z-Lys(Z)-OH species with a Serine derivative.

Mechanism:

-

Activation: Z-Lys(Z)-OH is activated (e.g., via N-hydroxysuccinimide ester or Mixed Anhydride) to prevent racemization of the Lysine

-carbon. -

Coupling: The activated Lysine reacts with L-Serine (often as a salt or ester). If a Serine ester is used, a subsequent saponification step is required.

-

Purification: The double Z-protection renders the product significantly more hydrophobic than free Serine, facilitating purification via crystallization or extraction.

Quality Control Parameters

For use in pharmaceutical development, the following specifications are critical:

-

Purity (HPLC):

to prevent truncation sequences in downstream synthesis. -

Chiral Purity:

D-isomer. (Racemization of Lys is a risk during activation). -

Solubility: Clear solution in DMF or DMSO at 50 mg/mL.

Part 3: Applications & Utility

Peptide Synthesis Intermediate

Z-Lys(Z)-Ser-OH serves as a pre-formed dipeptide block. Using dipeptide blocks instead of single amino acids can:

-

Reduce Cycle Time: Eliminate one coupling/deprotection cycle in solid-phase synthesis (SPPS).

-

Improve Yield: Pre-forming "difficult" sequences in solution allows for purification before committing to the resin.

-

Specific Utility: It is often cited in the synthesis of immunomodulatory peptides (e.g., analogs of thymic hormones) where the Lys-Ser motif is conserved [1].

Enzymatic Substrate Studies

While the Z-groups block standard proteolytic cleavage at the N-terminus, this compound can serve as a negative control or a specific substrate for endopeptidases that require hydrophobic bulk at the P2/P3 positions.

Part 4: Sourcing & Supply Chain

Primary CAS: 106326-29-8 Supply Status: Specialized Reagent (Not a commodity chemical).

Verified Suppliers: The following suppliers list the compound specifically by CAS 106326-29-8.

| Supplier | Type | Region | Notes |

| Biosynth | Manufacturer | Global | High purity grades available for GMP synthesis. |

| Ottokemi | Distributor | India/Global | Lists as "Speciality Chemical". |

| ChemicalBook | Aggregator | Global | Lists multiple boutique synthesis labs. |

| CymitQuimica | Distributor | Europe | Sourcing partner for Biosynth. |

Note: Major catalog houses (Sigma, Fisher) may not stock this specific dipeptide off-the-shelf, often requiring a "Custom Synthesis" request referencing the CAS.

Part 5: Experimental Protocol (Solubility & Handling)

Objective: To prepare a stock solution for coupling reactions.

Protocol:

-

Weighing: Accurately weigh 100 mg of Z-Lys(Z)-Ser-OH.

-

Solvent Choice:

-

Preferred: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Avoid: Water or pure Ether (insoluble).

-

-

Dissolution: Add 2.0 mL of DMF. Vortex for 30 seconds. The solution should be clear and colorless.

-

Activation (Example):

-

Add 1.0 equivalent of HATU and 2.0 equivalents of DIPEA.

-

Allow activation for 2-5 minutes before adding to the resin/amine component.

-

Storage:

-

Temperature: -20°C.

-

Atmosphere: Desiccated. Z-groups are stable, but the free carboxylic acid can absorb moisture.

References

-

Martynov, V. F., Anokhina, V. V., Belokrylov, G. A., Leont'eva, L. I., & Sorochinskaya, E. I. (1987). Synthesis of peptides of the ...[2][4][5][3]. Journal of General Chemistry of the USSR. (Context: Synthesis of immunomodulatory peptides).

-

ChemicalBook.[6][7] (n.d.). Z-LYS(Z)-SER-OH Product Description and CAS 106326-29-8. Retrieved from

-

Biosynth.[4][8] (n.d.). Peptide Coupling Reagents and Building Blocks. Retrieved from

Sources

- 1. ottokemi.com [ottokemi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective lysine modification of native peptides via aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01866E [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. Z-LYS(Z)-SER-OH | 106326-29-8 [amp.chemicalbook.com]

- 7. Z-SER(TRT)-OH | CAS#:1330286-53-7 | Chemsrc [chemsrc.com]

- 8. Amminoacidi (AA) | CymitQuimica [cymitquimica.com]

A Technical Guide to the Biological Activity of Z-Lys(Z)-Ser-OH Containing Peptides

This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of peptides containing the Z-Lys(Z)-Ser-OH motif. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of short, protected peptides. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental designs and to ground its claims in established literature.

Introduction: The Emerging Potential of Protected Dipeptides

Peptides, short chains of amino acids, are recognized as highly selective and effective therapeutic agents with lower toxicity compared to small molecules.[1] Their applications span a wide range of diseases, including arthritis, diabetes, and cardiovascular conditions.[1] While much research has focused on longer peptide sequences, short di- and tripeptides are gaining attention for their potential biological activities, including antimicrobial and anticancer properties.[2][3]

This guide focuses on the dipeptide Z-Lys(Z)-Ser-OH, a molecule comprised of Nα,Nε-dibenzyloxycarbonyl-lysine and serine. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, and its presence in the final molecule is a key aspect of this investigation.[4] While protecting groups are traditionally viewed as temporary moieties to be removed after synthesis, their influence on the biological activity of the final peptide is a burgeoning area of research. This guide will delve into the synthesis of Z-Lys(Z)-Ser-OH, its structural characterization, and a reasoned exploration of its potential antimicrobial, anticancer, and enzyme-inhibitory activities, drawing parallels from existing literature on related short peptides.

Synthesis and Characterization of Z-Lys(Z)-Ser-OH

The synthesis of Z-Lys(Z)-Ser-OH is typically achieved through solution-phase peptide chemistry, which offers flexibility in scale-up and purification of the final product.[1]

Synthetic Pathway

The synthesis involves the coupling of two protected amino acid precursors: Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) and L-serine methyl ester hydrochloride (H-Ser-OMe·HCl). The carboxyl group of Z-Lys(Z)-OH is activated to facilitate the formation of a peptide bond with the free amino group of the serine derivative. This is followed by saponification to yield the final dipeptide acid.

Diagram: Synthesis Workflow for Z-Lys(Z)-Ser-OH

Caption: Solution-phase synthesis of Z-Lys(Z)-Ser-OH.

Detailed Experimental Protocol: Solution-Phase Synthesis

Materials:

-

Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)

-

L-serine methyl ester hydrochloride (H-Ser-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Dissolve Z-Lys(Z)-OH (1.0 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at 0°C for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve H-Ser-OMe·HCl (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Add the neutralized serine solution to the activated lysine solution and stir the reaction mixture at room temperature overnight.

-

-

Work-up and Extraction:

-

Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester, Z-Lys(Z)-Ser-OMe.

-

-

Purification of the Dipeptide Ester:

-

Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to yield the pure Z-Lys(Z)-Ser-OMe.[5]

-

-

Saponification:

-

Dissolve the purified Z-Lys(Z)-Ser-OMe in a mixture of MeOH and water.

-

Add 1 M NaOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with 1 M HCl and remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, Z-Lys(Z)-Ser-OH.

-

Characterization

The structural integrity and purity of the synthesized Z-Lys(Z)-Ser-OH should be confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of Z-Lys(Z)-Ser-OH (C₂₅H₃₁N₃O₈, MW: 501.53 g/mol ). |

| ¹H NMR | Structural confirmation and purity assessment. | Characteristic peaks for the aromatic protons of the Z groups, the α-protons of lysine and serine, and the side chain protons of both amino acids. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the peptide bond and the Z groups, as well as the distinct signals for the α and side-chain carbons. |

| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals. | Correlation peaks confirming the connectivity between protons on adjacent carbons (COSY) and between protons and their directly attached carbons (HSQC).[4] |

Predicted Biological Activities of Z-Lys(Z)-Ser-OH

Potential Antimicrobial Activity

Short cationic antimicrobial peptides are known to exert their effects by disrupting bacterial cell membranes.[6][7] The lysine residue, with its positively charged side chain at physiological pH, is a common feature of these peptides. Although the ε-amino group of lysine in Z-Lys(Z)-Ser-OH is protected, the overall hydrophobicity introduced by the two benzyloxycarbonyl groups could play a significant role in membrane interaction.

Hypothesized Mechanism of Action:

The amphipathic nature of Z-Lys(Z)-Ser-OH, with its hydrophobic Z groups and the polar serine hydroxyl group and carboxylic acid, may allow it to insert into the lipid bilayer of bacterial membranes. This insertion could disrupt the membrane integrity, leading to leakage of cellular contents and ultimately cell death. The bulky Z groups may contribute to a "wedge" effect, further destabilizing the membrane.

Diagram: Hypothesized Antimicrobial Mechanism

Caption: Postulated mechanism of antimicrobial action.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria (e.g., E. coli, S. aureus) overnight in Mueller-Hinton Broth (MHB).

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Peptide Solutions:

-

Prepare a stock solution of Z-Lys(Z)-Ser-OH in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Potential Anticancer Activity

Short peptides have emerged as promising anticancer agents due to their ability to selectively target cancer cells and induce apoptosis.[3] The mechanisms of action are diverse and can involve membrane disruption, inhibition of angiogenesis, or interference with intracellular signaling pathways.[9]

Hypothesized Mechanisms of Action:

-

Membrane Lysis: Similar to the proposed antimicrobial mechanism, the amphipathic nature of Z-Lys(Z)-Ser-OH could lead to the disruption of cancer cell membranes, which are often characterized by a higher content of negatively charged phospholipids on their outer leaflet compared to normal cells.

-

Induction of Apoptosis: The peptide may penetrate the cancer cell membrane and interact with intracellular targets, leading to the activation of apoptotic pathways.

-

Synergistic Effects with Chemotherapeutics: Short peptides can enhance the efficacy of conventional chemotherapy drugs by increasing their uptake into cancer cells or by modulating signaling pathways that contribute to drug resistance.[6][10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Peptide Treatment:

-

Treat the cells with various concentrations of Z-Lys(Z)-Ser-OH and incubate for 24-72 hours.

-

Include a vehicle control (solvent used to dissolve the peptide) and a positive control (a known cytotoxic agent).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Potential Enzyme Inhibitory Activity

Peptides can act as enzyme inhibitors by binding to the active site or allosteric sites of enzymes.[12] Given the prevalence of inflammatory processes in various diseases, including cancer, the inhibition of cyclooxygenase-2 (COX-2) is a significant therapeutic target.

Hypothesized Mechanism of Action:

Z-Lys(Z)-Ser-OH may act as a competitive or non-competitive inhibitor of COX-2. The peptide's structure could allow it to fit into the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid. The benzyloxycarbonyl groups may engage in hydrophobic interactions within the active site, while the polar groups could form hydrogen bonds, contributing to the binding affinity.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol is based on the measurement of prostaglandin F2α (PGF2α), a stable product of the COX-2 reaction.[1]

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, heme, and the test peptide (Z-Lys(Z)-Ser-OH) at various concentrations.

-

Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (no inhibitor).

-

-

Enzyme Addition and Incubation:

-

Add recombinant human COX-2 enzyme to each well and incubate for a specified time at 37°C.

-

-

Initiation of Reaction:

-

Add arachidonic acid to initiate the enzymatic reaction and incubate for a short period (e.g., 2 minutes) at 37°C.

-

-

Reaction Termination and Reduction:

-

Stop the reaction by adding a saturated solution of stannous chloride, which also reduces the PGH₂ product to PGF2α.

-

-

Quantification of PGF2α:

-

Quantify the amount of PGF2α produced using an Enzyme-Linked Immunosorbent Assay (ELISA). The level of PGF2α is inversely proportional to the inhibitory activity of the peptide.

-

The Role of Benzyloxycarbonyl (Z) Protecting Groups in Bioactivity

The presence of the Z groups on both the α- and ε-amino groups of lysine is a defining feature of Z-Lys(Z)-Ser-OH. These groups significantly increase the hydrophobicity of the dipeptide.[13] This increased lipophilicity could enhance the peptide's ability to interact with and cross cell membranes, a crucial step for many biological activities.[9] However, the bulky nature of the Z groups could also introduce steric hindrance, potentially affecting the peptide's binding to specific molecular targets. The precise impact of these protecting groups on the biological activity of short peptides is an area that warrants further investigation.

Conclusion and Future Directions

The dipeptide Z-Lys(Z)-Ser-OH represents an intriguing molecule at the intersection of peptide chemistry and pharmacology. While this guide has outlined its synthesis, characterization, and a reasoned prediction of its potential biological activities, experimental validation is paramount. Future research should focus on the systematic evaluation of Z-Lys(Z)-Ser-OH and related protected peptides in the antimicrobial, anticancer, and enzyme inhibition assays detailed herein. Structure-activity relationship (SAR) studies, involving variations in the amino acid sequence and the nature of the protecting groups, will be crucial in optimizing the therapeutic potential of this class of compounds. The exploration of deprotected analogues will also provide valuable insights into the contribution of the Z groups to the observed biological effects.

References

-

Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides?[Link]

-

Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhofer, J. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136. [Link]

-

Horton, T. MTT Cell Assay Protocol. [Link]

-

Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-35. [Link]

-

Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Ramos-Martín, F., et al. (2022). Synergic Effects of Anticancer Peptide CIGB-552 and Cisplatin in Lung Cancer Models. Cancers, 14(15), 3788. [Link]

-

Sivakumar, A., & Valiyaveettil, S. (2012). Influence of N-terminal hydrophobicity of cationic peptides on thermodynamics of their interaction with plasmid DNA. PubMed, 22(5), 845-854. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Bhadouria, P., et al. (2021). Short Synthetic Peptides as COX-2 Inhibitor with Antiproliferative Activity: A Probable Future Class of Drugs. Current Drug Targets, 22(12), 1381-1394. [Link]

-

Gomes, A. P. S., et al. (2021). Short Peptides as Powerful Arsenal for Smart Fighting Cancer. Cancers, 13(16), 4088. [Link]

-

Ohio State University Comprehensive Cancer Center. (2012, August 16). Combination Peptide Therapies Might Offer More Effective, Less Toxic Cancer Treatment. [Link]

-

Latham, P. W. (2017). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Publications. [Link]

-

MDPI. (2024, October 25). Effect of Surface-Immobilized States of Antimicrobial Peptides on Their Ability to Disrupt Bacterial Cell Membrane Structure. [Link]

-

Biotage. (2019, June 19). Purification of a Fully Protected Peptide Using Normal Phase Chromatography. [Link]

-

Study.com. Antimicrobial Peptides: Definition and Use Against Microbes. [Link]

-

Han, Y., et al. (2021). Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. Frontiers in Immunology, 12, 645354. [Link]

-

Creative BioMart. COX-2 Inhibitor Screening Kit. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of Drug Synergism between Peptides and Antineoplastic Drugs Paclitaxel, 5-Fluorouracil, and Doxorubicin Using In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combination Peptide Therapies Might Offer More Effective, Less Toxic Cancer Treatment [cancer.osu.edu]

- 11. atcc.org [atcc.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Influence of N-terminal hydrophobicity of cationic peptides on thermodynamics of their interaction with plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Lys(Z)-Ser-OH as a building block in peptide chemistry

An In-Depth Technical Guide to Z-Lys(Z)-Ser-OH: A Core Building Block in Peptide Chemistry

Authored by a Senior Application Scientist

Abstract and Strategic Overview

In the intricate field of peptide synthesis, the choice of building blocks is paramount to the success of constructing complex and biologically active molecules. Among the repertoire of protected amino acid derivatives, the dipeptide Nα,Nε-Bis(benzyloxycarbonyl)-L-lysyl-L-serine, or Z-Lys(Z)-Ser-OH (CAS 106326-29-8), stands out as a strategic asset.[1] This guide provides an in-depth technical analysis of Z-Lys(Z)-Ser-OH, elucidating its chemical properties, strategic applications, and field-proven protocols for its use. We will explore the causality behind the use of the benzyloxycarbonyl (Z or Cbz) protecting group, its role in orthogonal synthesis strategies, and detailed methodologies for its incorporation and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of advanced peptides.

Physicochemical and Handling Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. These properties dictate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 106326-29-8 | [1] |

| Molecular Formula | C₂₅H₃₁N₃O₈ | [1] |

| Molecular Weight | 501.53 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity (Typical) | ≥95% - 98% (HPLC) | [3] |

| Storage Conditions | Store at -20°C for long-term stability (≥ 3 years) | [2][3] |

| Shipping Conditions | Shipped at room temperature in the continental US | [2][4] |

| Synonyms | N²,N⁶-Bis(benzyloxycarbonyl)-L-lysyl-L-serine, Z-Lys(Z)-Ser-OH |

The Benzyloxycarbonyl (Z/Cbz) Protecting Group: A Mechanistic Perspective

The utility of Z-Lys(Z)-Ser-OH is intrinsically linked to the properties of the benzyloxycarbonyl (Z or Cbz) group. The Z group is a carbamate-based protecting group for amines, introduced using benzyl chloroformate (Cbz-Cl).[5] Its enduring presence in peptide chemistry, despite the prevalence of Fmoc and Boc strategies, is due to its unique stability and deprotection profile.[6][7]

Key Attributes of the Z-Group:

-

Stability: The Z-group is stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[8] This stability is crucial for its use as a "permanent" side-chain protecting group in Fmoc- or Boc-based Solid-Phase Peptide Synthesis (SPPS).

-

Racemization Resistance: Urethane-type protecting groups, including Z, Boc, and Fmoc, are known to suppress racemization of the activated amino acid during the coupling reaction.[6][9]

-

Cleavage Conditions: The Z-group is typically removed under reductive or strongly acidic conditions that do not affect most other protecting groups, making it a cornerstone of orthogonal protection schemes.[6]

-

Catalytic Hydrogenolysis: The most common and mildest method involves H₂ gas with a palladium-on-carbon (Pd/C) catalyst. This method is clean, but incompatible with peptides containing sulfur (Met, Cys) or certain other reducible groups.

-

Strong Acid: Conditions like HBr in acetic acid (HBr/AcOH) can cleave the Z-group, though this is a harsh method that can affect other acid-labile groups.[6]

-

Sodium in Liquid Ammonia (Na/liq. NH₃): A powerful reducing condition capable of removing Z-groups, but its harshness limits its application to robust molecules.[6]

-

The dipeptide Z-Lys(Z)-Ser-OH utilizes this protecting group for both the Nα-amino group and the Nε-amino group of the lysine side chain. This dual protection prevents unwanted side reactions at these nucleophilic sites during subsequent peptide coupling steps.[10]

Caption: Orthogonal relationship of common protecting groups in peptide synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Z-Lys(Z)-Ser-OH is as a dipeptide block in SPPS. Incorporating a dipeptide instead of single amino acids can be advantageous for overcoming difficult couplings or improving synthesis efficiency. The unprotected hydroxyl group on the serine side chain requires careful consideration; it may be intentionally left unprotected for subsequent modification or if it is determined not to interfere with the chosen coupling chemistry, though protection (e.g., as a tert-butyl ether) is more common to prevent side reactions like O-acylation. For this guide, we will assume the context allows for its direct use.

Experimental Protocol: SPPS Incorporation

This protocol outlines the incorporation of Z-Lys(Z)-Ser-OH onto a resin-bound peptide chain with a free N-terminal amine, typically following an Fmoc-deprotection step.

Objective: To couple Z-Lys(Z)-Ser-OH to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free amine (e.g., H-Gly-Wang Resin)

-

Z-Lys(Z)-Ser-OH

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), HPLC grade

-

Washing Solvents: DCM (Dichloromethane)

-

Kaiser Test Kit (for monitoring reaction completion)

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel.

-

If starting from an Fmoc-protected resin, perform Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min).

-

Wash the resin thoroughly with DMF (3x) and DCM (3x), then DMF (3x) to remove residual piperidine.

-

-

Activation and Coupling:

-

In a separate vial, dissolve Z-Lys(Z)-Ser-OH (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.

-

Add DIPEA (6.0 eq) to the activation mixture. The solution may change color (e.g., to yellow). Allow to pre-activate for 2-5 minutes.

-

Causality: Pre-activation of the carboxylic acid with HBTU forms a highly reactive OBt-ester, primed for nucleophilic attack by the resin's free amine.[11] DIPEA acts as a non-nucleophilic base to neutralize the resulting acid and drive the reaction.

-

Add the activated dipeptide solution to the swollen, deprotected resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Reaction Monitoring (Self-Validation):

-

Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.

-

If the test is positive (blue beads), extend the reaction time or consider a double coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.

-

The resin, now elongated by the Z-Lys(Z)-Ser- moiety, is ready for the next step in the synthesis.

-

Sources

- 1. Z-LYS(Z)-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. raybiotech.com [raybiotech.com]

- 4. caymanchem.com [caymanchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. nbinno.com [nbinno.com]

- 9. bachem.com [bachem.com]

- 10. biosynth.com [biosynth.com]

- 11. peptide.com [peptide.com]

Technical Guide: Spectroscopic Characterization of Z-Lys(Z)-Ser-OH

The following technical guide details the spectroscopic characterization of the protected dipeptide Z-Lys(Z)-Ser-OH (

This guide synthesizes physicochemical data derived from its constituent amino acid derivatives and standard peptide coupling shifts, providing a reference for researchers validating the synthesis of this specific intermediate.

Molecule Overview & Structural Logic

Z-Lys(Z)-Ser-OH is a protected dipeptide intermediate often used in the synthesis of biologically active peptides (e.g., sequences containing Lys-Ser motifs). It features two Benzyloxycarbonyl (Z or Cbz) protecting groups on the Lysine residue (orthogonal to base-labile groups like Fmoc, but sensitive to hydrogenolysis) and a free C-terminal carboxyl group on the Serine.

-

IUPAC Name: (2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid

-

Molecular Formula:

-

Molecular Weight: 501.53 g/mol

-

Exact Mass: 501.2111 Da

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific protecting group arrangement.

Spectroscopic Data (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H-NMR Assignment (400 MHz, DMSO-

)

Note: Chemical shifts (

| Proton Group | Multiplicity | Integral | Assignment Logic | |

| Amide NH (Ser) | 8.15 - 8.30 | Doublet ( | 1H | Downfield shift due to peptide bond formation. |

| Carbamate NH (Lys- | 7.45 - 7.55 | Doublet | 1H | Characteristic Z-urethane NH on |

| Carbamate NH (Lys- | 7.20 - 7.30 | Triplet (broad) | 1H | Side-chain urethane; often broader due to exchange. |

| Aromatic (Z-groups) | 7.30 - 7.40 | Multiplet | 10H | Overlapping signals from two phenyl rings (5H each). |

| Benzylic | 5.00 - 5.05 | Singlet (or AB q) | 4H | Two distinct |

| Serine | 4.30 - 4.45 | Multiplet | 1H | Deshielded by adjacent peptide carbonyl and side-chain OH. |

| Lysine | 3.95 - 4.10 | Multiplet | 1H | Typical region for |

| Serine | 3.60 - 3.75 | Multiplet | 2H | Diastereotopic protons adjacent to hydroxyl group. |

| Lysine | 2.95 - 3.05 | Quartet ( | 2H | Adjacent to Z-protected nitrogen. |

| Lysine | 1.55 - 1.70 | Multiplet | 2H | Adjacent to |

| Lysine | 1.35 - 1.45 | Multiplet | 2H | Central methylene chain. |

| Lysine | 1.20 - 1.35 | Multiplet | 2H | Central methylene chain (most shielded). |

| Serine OH / COOH | Variable | Broad | - | Usually not distinct; COOH proton often exchanges or is very broad >10 ppm. |

C-NMR Assignment (100 MHz, DMSO-

)

-

Carbonyls: 172.5 (COOH), 171.0 (Peptide Amide), 156.1 (Z-Carbamate

), 156.0 (Z-Carbamate -

Aromatics: 137.0 (Ipso), 128.3, 127.7, 127.6 (Ortho/Meta/Para).

-

Benzylic: 65.5 (

-Ph). -

Alpha Carbons: 55.0 (Lys

), 54.5 (Ser -

Side Chains: 61.5 (Ser

), 40.0 (Lys

B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Theoretical Monoisotopic Mass: 501.21

-

Observed Ions:

- : 502.2 (Base peak)

- : 524.2 (Common adduct in glass/sodium rich environments)

- : 540.2

- : 1003.4 (Dimer formation possible at high concentrations)

C. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid state).

| Frequency ( | Assignment | Notes |

| 3300 - 3450 | Broad band. Overlap of Serine OH and Amide A. | |

| 3030 - 3060 | Weak, sharp signals from Z-group phenyl rings. | |

| 2930 - 2950 | Methylene chains of Lysine. | |

| 1715 - 1725 | Strong. Characteristic of Z-protecting groups. | |

| 1650 - 1660 | Peptide bond vibration. | |

| 1530 - 1550 | Deformation band. | |

| 690 - 750 | Out-of-plane bending (mono-substituted benzene). |

Experimental Validation Protocol

To ensure the integrity of the data presented above, the following self-validating protocol should be used for characterization.

Protocol: Step-by-Step Characterization Workflow

-

Sample Preparation:

-

Dissolve 5-10 mg of Z-Lys(Z)-Ser-OH in 0.6 mL of DMSO-

. -

Note: Do not use

as the dipeptide free acid is likely insoluble or will aggregate, leading to broad peaks.

-

-

H-NMR Acquisition:

-

Run at 298 K.

-

Validation Check: Verify the integration ratio of the Aromatic protons (10H) to the Benzylic protons (4H). This 2.5:1 ratio is the primary confirmation that both Z-groups are intact.

-

-

D2O Exchange (Optional but Recommended):

-

Add 1-2 drops of

to the NMR tube and shake. -

Result: The Amide NH (8.2 ppm) and Carbamate NH signals (7.5, 7.25 ppm) should disappear or diminish significantly, confirming the assignment of exchangeable protons.

-

-

TLC Purity Check:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).

-

Visualization: UV (254 nm) for Z-groups; Ninhydrin will be negative (blocked amines); Bromocresol Green will be positive (free carboxylic acid).

-

Synthesis Pathway Diagram

The following workflow describes the typical generation of this molecule, which aids in identifying impurities (e.g., unreacted Z-Lys(Z)-OH).

References

-

Z-Lys(Z)-OH Data: Sigma-Aldrich. Product Specification: Z-Lys(Z)-OH. CAS 405-39-0. (Verified Source for Lysine Component).

-

Peptide Coupling Methodology: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. .

-

Serine Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1298 (L-Serine). .

- Z-Group NMR Characteristics: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts of protecting groups).

Sources

Harnessing the Potential of Z-Lys(Z)-Ser-OH in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

The landscape of drug discovery is in a perpetual state of evolution, with an increasing emphasis on biologics and peptide-based therapeutics. These molecules offer high specificity and potency, often with a more favorable safety profile compared to traditional small-molecule drugs. Within this paradigm, the strategic use of protected dipeptides as synthetic building blocks is paramount for the efficient construction of complex peptide architectures. This technical guide delves into the multifaceted potential of Nα,Nε-Bis(benzyloxycarbonyl)-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH), a specialized dipeptide, in the realm of drug discovery. We will explore its foundational role in peptide synthesis, hypothesize its utility in creating novel therapeutic candidates, and provide detailed, field-proven experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks in their quest for next-generation therapeutics.

Introduction: The Strategic Importance of Protected Dipeptides in Drug Discovery

The journey of a drug from concept to clinic is arduous and resource-intensive. Peptide-based drugs, while promising, present unique synthetic challenges.[1] The stepwise, one-amino-acid-at-a-time approach of solid-phase peptide synthesis (SPPS), while revolutionary, can be inefficient for long sequences, leading to cumulative yield losses and the generation of difficult-to-remove impurities. The use of protected di- or tri-peptide building blocks, such as Z-Lys(Z)-Ser-OH, offers a compelling solution to these challenges. By incorporating two amino acid residues in a single coupling step, researchers can significantly enhance the efficiency and purity of the final peptide product.

Z-Lys(Z)-Ser-OH is a dipeptide composed of L-lysine and L-serine, with both the alpha-amino and epsilon-amino groups of lysine protected by the benzyloxycarbonyl (Z) group. This protection strategy is crucial for directing the chemical reactivity during peptide synthesis, preventing unwanted side reactions.[2] The choice of the Z group, which is stable under many conditions but can be removed by catalytic hydrogenation, provides a distinct advantage in specific synthetic strategies.[3]

Physicochemical Properties of Z-Lys(Z)-Ser-OH

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C22H26N2O6 | [4][5] |

| Molecular Weight | 414.45 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 76-78°C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Potential Applications of Z-Lys(Z)-Ser-OH in Drug Discovery

While Z-Lys(Z)-Ser-OH is primarily recognized as a synthetic intermediate, its constituent amino acids, lysine and serine, are frequently implicated in the biological activity of numerous endogenous peptides and proteins. This opens up intriguing possibilities for the dipeptide itself, or the motifs it can generate, to be of direct therapeutic relevance.

As a Key Building Block in the Synthesis of Bioactive Peptides

The most immediate and established application of Z-Lys(Z)-Ser-OH is as a high-fidelity building block in the synthesis of larger, more complex peptides.[3][7][8] The Lys-Ser motif is present in a variety of biologically active peptides, and the ability to incorporate this unit in a single, efficient step is a significant advantage.

Causality Behind This Experimental Choice: The use of a dipeptide building block reduces the number of coupling and deprotection cycles in SPPS, which in turn minimizes the potential for side reactions such as racemization and the formation of deletion sequences. This leads to a purer crude product, simplifying downstream purification efforts and ultimately increasing the overall yield of the target peptide.

In the Development of Enzyme Inhibitors

Serine proteases are a large family of enzymes involved in a multitude of physiological processes, and their dysregulation is implicated in numerous diseases. The serine residue in the active site of these enzymes plays a crucial role in their catalytic mechanism. It is conceivable that peptides containing a Lys-Ser motif could be designed to interact with the active site of serine proteases, potentially acting as competitive inhibitors. The lysine residue, with its positively charged side chain, could facilitate binding to negatively charged pockets within the enzyme's active site, while the serine residue could mimic the endogenous substrate.

In the Design of Peptides Targeting Neurodegenerative Diseases

Both serine and lysine have been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10][11] Serine plays a fundamental role in neurotransmission, and L-serine supplementation has been shown to ameliorate cognitive dysfunction in some studies.[9][12] Given that Z-Lys(Z)-Ser-OH can be deprotected to yield the free dipeptide, it could serve as a precursor for generating small peptides for screening in neurodegenerative disease models.

Experimental Protocols

The following protocols are provided as a guide for the application of Z-Lys(Z)-Ser-OH in a research setting. These are intended to be starting points and may require optimization based on the specific target peptide and available instrumentation.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Z-Lys(Z)-Ser-OH

This protocol outlines the manual incorporation of Z-Lys(Z)-Ser-OH onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

-

Z-Lys(Z)-Ser-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 20 minutes. Drain and repeat for another 5 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve Z-Lys(Z)-Ser-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the chosen resin and protecting groups. The Z-groups on the Lys-Ser moiety can be removed by catalytic hydrogenation (e.g., H2, Pd/C) after cleavage from the resin if the free amines are desired.

Workflow for Screening Lys-Ser Containing Peptides for Bioactivity

This workflow outlines a general approach to assess the potential biological activity of peptides synthesized using Z-Lys(Z)-Ser-OH.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. peptide.com [peptide.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. raybiotech.com [raybiotech.com]

- 6. Z-Lys(Z)-OH CAS#: 405-39-0 [amp.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Z-Ser-OH = 99 1145-80-8 [sigmaaldrich.com]

- 9. Roles of serine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SLC1A4 and Serine Homeostasis: Implications for Neurodevelopmental and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Stress in Neurodegenerative Diseases: From Molecular Mechanisms to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SLC1A4 and Serine Homeostasis: Implications for Neurodevelopmental and Neurodegenerative Disorders [mdpi.com]

Technical Guide: Stability, Storage, and Handling of Z-Lys(Z)-Ser-OH

[1]

Executive Summary

Z-Lys(Z)-Ser-OH (N

Core Recommendation: For long-term preservation (>6 months), store as a lyophilized powder at -20°C or lower , strictly desiccated. Solubilized stocks should be prepared in anhydrous DMSO or DMF and used within 1 week at 4°C to prevent C-terminal hydrolysis or Ser-mediated racemization.[1][2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the molecular architecture is the first step in ensuring stability.[2] The dual Z-protection renders the lysine residue highly lipophilic, while the serine residue introduces hygroscopicity and a nucleophilic hydroxyl group.[2]

| Property | Specification |

| Chemical Name | N |

| CAS Number | 106326-29-8 |

| Molecular Formula | C |

| Molecular Weight | ~501.53 g/mol |

| Solubility | Soluble in DMSO, DMF, DMAc.[1] Sparingly soluble in water/acidic buffers.[2] Soluble in basic buffers (pH > 7.[2]5) due to C-term ionization.[2] |

| Hygroscopicity | Moderate to High (due to Serine -OH and peptide backbone).[2] |

| Appearance | White to off-white lyophilized powder.[2] |

Solid-State Stability & Storage Protocol

In its solid state, Z-Lys(Z)-Ser-OH is chemically robust if protected from moisture.[1] The primary degradation risk is hydrolysis of the peptide bond catalyzed by ambient moisture absorption.[2]

Long-Term Storage Workflow

-

Temperature: Maintain at -20°C for up to 2 years. For archival storage (>2 years), -80°C is recommended.[2]

-

Desiccation: The vial must be sealed with a desiccant (silica gel) to prevent moisture uptake.[2]

-

Light: While Z-groups are generally photostable, store in amber vials or dark boxes to prevent non-specific radical degradation over extended periods.[2]

Handling & Equilibrating

Critical Step: Do not open a cold vial immediately upon removal from the freezer.

Solution Stability & Reconstitution

Once in solution, the kinetic barrier to degradation is significantly lowered.[2] The serine hydroxyl group can act as an intramolecular nucleophile under specific conditions, promoting racemization or acyl migration.[2]

Solvent Selection

-

Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2] These aprotic solvents suppress hydrolysis.[2]

-

Avoid: Protophilic solvents (e.g., Methanol) for long-term storage, as they can promote transesterification.[2]

Preparation of Stock Solutions

-

Concentration: Prepare stocks at 10–20 mM in 100% DMSO.

-

Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store aliquots at -20°C . Stable for ~3–6 months.

Aqueous Working Solutions

-

Dilute the organic stock into the assay buffer (e.g., PBS, Tris) immediately prior to use.[2]

-

Stability Window: Aqueous solutions are stable for <24 hours at 4°C. Discard unused aqueous portions.

Degradation Pathways & Mechanisms[1][2]

The structural integrity of Z-Lys(Z)-Ser-OH is threatened by three primary mechanisms. Understanding these allows for better troubleshooting of QC failures.[2]

Hydrolysis

The peptide bond between Lys and Ser is susceptible to hydrolytic cleavage, especially at extremes of pH.[2] This yields Z-Lys(Z)-OH and free Serine.[1][2]

Racemization (Serine-Specific)

The serine residue is prone to racemization (L

O-Acyl Migration

In acidic conditions, the acyl group from the peptide backbone can migrate to the serine hydroxyl oxygen (N

Visualization: Stability Logic & Degradation

The following diagram illustrates the critical decision pathways for handling and the chemical risks involved.

Caption: Workflow for optimal handling of Z-Lys(Z)-Ser-OH, highlighting critical control points to prevent hydrolysis and racemization.

Experimental Protocol: Stock Preparation & QC

This protocol ensures the integrity of the peptide for analytical or synthetic applications.[2]

Materials

-

Z-Lys(Z)-Ser-OH (Powder)[1]

-

DMSO (Spectrophotometric Grade, >99.9%, Anhydrous)[1]

-

Vortex mixer[1]

-

Amber microcentrifuge tubes (1.5 mL)

Methodology

-

Equilibration: Remove the product vial from -20°C storage and place it in a desiccator cabinet at room temperature for 1 hour.

-

Weighing: Rapidly weigh the required mass (e.g., 5.0 mg) into a sterile microcentrifuge tube. Close the source vial immediately and return to desiccant.

-

Solubilization:

-

Visual Inspection: The solution should be clear and colorless. If turbidity persists, sonicate for 10 seconds.

-

Quality Control (HPLC):

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).[2]

-

Mobile Phase A: Water + 0.1% TFA.[2]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

-

Gradient: 5% to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic absorption).[2]

-